

An In-depth Technical Guide to 4-(Trifluoromethyl)benzhydrol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzhydrol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-(Trifluoromethyl)benzhydrol**, a key intermediate in the development of pharmaceuticals and agrochemicals.^[1] The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.^[1]

Core Molecular and Physical Properties

The fundamental properties of **4-(Trifluoromethyl)benzhydrol** are summarized below, providing a clear reference for its use in experimental settings.

Property	Value
Molecular Formula	C ₁₄ H ₁₁ F ₃ O[2][3][4]
Molecular Weight	252.23 g/mol [5]
CAS Number	395-23-3[3]
IUPAC Name	phenyl[4-(trifluoromethyl)phenyl]methanol[3][6]
Synonyms	4-(Trifluoromethyl)diphenylmethanol, Phenyl 4-(trifluoromethyl)phenyl carbinol[1]
Physical State	Solid at room temperature[1]
Melting Point	59-61 °C
Boiling Point	122-124 °C at 0.4 torr
SMILES	<chem>c1ccc(cc1)C(c1ccc(cc1)C(F)(F)F)O</chem> [1]
InChI Key	LIZDGCXCJDJOWBS-UHFFFAOYSA-N[3]

Molecular Structure

The structure of **4-(Trifluoromethyl)benzhydrol** consists of a central methanol carbon atom bonded to a phenyl group and a 4-substituted trifluoromethylphenyl group.

Molecular structure of **4-(Trifluoromethyl)benzhydrol**.

Experimental Protocols: Synthesis

4-(Trifluoromethyl)benzhydrol is commonly synthesized via the selective catalytic hydrogenation of 4-(trifluoromethyl)benzophenone. This method is efficient and prevents over-reduction to the corresponding diphenylmethane.[7]

Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)benzophenone

Objective: To synthesize **4-(Trifluoromethyl)benzhydrol** with high yield and selectivity.

Materials:

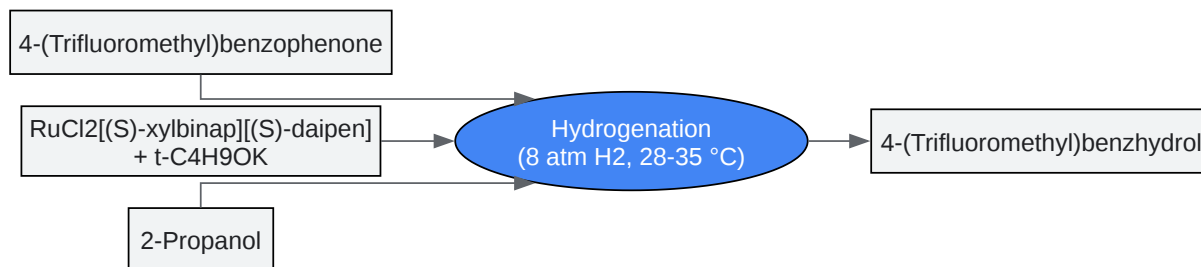
- 4-(Trifluoromethyl)benzophenone (substrate)
- trans-RuCl₂[(S)-xylbinap][(S)-daipen] (catalyst)
- Potassium tert-butoxide (t-C₄H₉OK) (base)
- 2-Propanol (solvent)
- Hydrogen gas (H₂)
- High-pressure reaction vessel

Procedure:

- **Vessel Preparation:** A high-pressure reaction vessel is charged with 4-(trifluoromethyl)benzophenone, the ruthenium catalyst, and potassium tert-butoxide. The typical substrate-to-catalyst molar ratio (S/C) can be as high as 2000:1.^[7]
- **Solvent Addition:** Anhydrous 2-propanol is added to the vessel to dissolve the reactants. The concentration of the substrate is typically maintained around 0.4–0.8 M.
- **Pressurization:** The vessel is sealed and purged with hydrogen gas before being pressurized to 8 atm.^[7]
- **Reaction:** The reaction mixture is stirred at a constant temperature, typically between 28-35 °C, for 6 to 18 hours.^[7] The electron-withdrawing nature of the trifluoromethyl group leads to a significantly faster hydrogenation rate compared to electron-donating substituted benzophenones.^[7]
- **Work-up and Isolation:** Upon completion, the vessel is depressurized, and the solvent is removed under reduced pressure. The resulting crude product is then purified using standard techniques such as column chromatography or recrystallization to yield pure **4-(Trifluoromethyl)benzhydrol**.

Synthesis Workflow

The logical flow for the synthesis of **4-(Trifluoromethyl)benzhydrol** via catalytic hydrogenation is illustrated below.



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Workflow for the synthesis of **4-(Trifluoromethyl)benzhydrol**.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com